3-Isopropylbenzonitrile
Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
This involves the methods and processes used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, reactivity, and stability .Scientific Research Applications
Thermophysical Properties
- Heat Capacities and Phase Transitions : Research by Jiménez et al. (2002) in "Thermochimica Acta" investigated the thermophysical behavior of nitrobenzonitriles, including 3-isomer variants, using differential scanning calorimetry. This study revealed information about their heat capacities and phase transitions, contributing to understanding their thermophysical properties (Jiménez, Roux, Dávalos, & Temprado, 2002).
Energetic and Structural Study
- Electronic and Structural Properties : Silva et al. (2012) conducted an energetic and structural study on monofluorobenzonitriles, including the 3-fluoro variant, analyzing their enthalpies of formation, vapor pressures, and electronic properties. This research, published in "The Journal of Organic Chemistry," helps in understanding the molecular characteristics of compounds like 3-isopropylbenzonitrile (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Bioorthogonal Chemistry
- Controlled Release of Bioactive Agents : In a study by Tu et al. (2018) in "Journal of the American Chemical Society," the use of 3-isocyanopropyl groups, including those related to 3-isopropylbenzonitrile, for the controlled release of bioactive agents in biological systems was explored. This study highlights the potential application in drug delivery and chemical biology (Tu, Xu, Parvez, Peterson, & Franzini, 2018).
Synthesis and Characterization in Chemical Biology
- Novel Analogs Synthesis : Research by Di Mola et al. (2022) in "Molecules" involved the synthesis of novel 3-methylated analogs of bioactive compounds using 2-acetylbenzonitrile. This work could be relevant to the synthesis and application of 3-isopropylbenzonitrile derivatives in medicinal chemistry (Di Mola, Nicastro, Serusi, Filosa, Waser, & Massa, 2022).
Animal Experimentation Ethical Considerations
- **Animal Research and 3Rs Principle**: Ferdowsian and Beck (2011) in "PLoS ONE" discussed the ethical and scientific considerations in animal testing and research, emphasizing the "3 Rs" principle (Reduction, Refinement, Replacement). This principle is crucial in guiding research that may involve derivatives of 3-isopropylbenzonitrile in animal models (Ferdowsian & Beck, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-propan-2-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYFMTMRWRGREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961172 | |
Record name | 3-(Propan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40751-59-5 | |
Record name | NSC87351 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Propan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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